8-Ethyl-2,6-dimethyl-1H-purine

Purity Quality Control Procurement

8-Ethyl-2,6-dimethyl-1H-purine (CAS 863877-55-8) is a 2,6,8-trisubstituted purine derivative with a molecular formula of C9H12N4 and a molecular weight of 176.22 g/mol. It is primarily investigated for its potential as an adenosine receptor antagonist, with a proposed mechanism of action involving the blockade of adenosine receptors in the brain, similar to caffeine.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
Cat. No. B11911600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-2,6-dimethyl-1H-purine
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESCCC1=NC2=NC(=NC(=C2N1)C)C
InChIInChI=1S/C9H12N4/c1-4-7-12-8-5(2)10-6(3)11-9(8)13-7/h4H2,1-3H3,(H,10,11,12,13)
InChIKeySZQDGEXZMCZGJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethyl-2,6-dimethyl-1H-purine: Chemical Identity and Foundational Procurement Data


8-Ethyl-2,6-dimethyl-1H-purine (CAS 863877-55-8) is a 2,6,8-trisubstituted purine derivative with a molecular formula of C9H12N4 and a molecular weight of 176.22 g/mol [1]. It is primarily investigated for its potential as an adenosine receptor antagonist, with a proposed mechanism of action involving the blockade of adenosine receptors in the brain, similar to caffeine [2]. This compound serves as a key synthetic intermediate and a research tool for studying purinergic signaling pathways [3].

Why 8-Ethyl-2,6-dimethyl-1H-purine is Not Interchangeable with Other Purine Analogs


Substitution at the 2, 6, and 8 positions of the purine ring system significantly alters electronic distribution, solubility, and biological interactions [1]. While many purine analogs share a common core, the specific combination of an 8-ethyl group and 2,6-dimethyl groups in 8-Ethyl-2,6-dimethyl-1H-purine introduces unique steric bulk and lipophilicity . This distinct substitution pattern directly impacts its affinity for molecular targets like adenosine receptors, making it non-interchangeable with analogs such as caffeine (1,3,7-trimethylxanthine) or theophylline (1,3-dimethylxanthine), which have different substitution patterns and, consequently, distinct pharmacological profiles [2].

Quantitative Differentiation of 8-Ethyl-2,6-dimethyl-1H-purine for Procurement Decisions


Purity Specification: A Key Determinant for Reproducible Research

The commercially available form of 8-Ethyl-2,6-dimethyl-1H-purine is specified with a purity of 97% [1]. This is a critical procurement parameter, as lower purity grades may contain impurities that can confound biological assays or interfere with synthetic steps. This specification is a direct quality benchmark against which alternative batches or suppliers can be evaluated.

Purity Quality Control Procurement

Lipophilicity Modulation: Impact of the 8-Ethyl Substitution

The 8-ethyl group in 8-Ethyl-2,6-dimethyl-1H-purine introduces steric bulk and significantly enhances lipophilicity compared to its 8-methyl or unsubstituted counterparts . This structural modification is crucial for optimizing membrane permeability and target binding in a biological context. While specific LogP values for this compound are not widely published, class-level inference from studies on similar 2,6,8-trisubstituted purines confirms that 8-alkyl chain length is a primary driver of lipophilicity [1].

Lipophilicity SAR ADME Physicochemical Property

Predicted Molecular Properties for Rational Selection

Key calculated physicochemical properties for 8-Ethyl-2,6-dimethyl-1H-purine provide a baseline for comparing it with other purine analogs . These include an exact molecular weight of 176.106196400 g/mol, one hydrogen bond donor, three hydrogen bond acceptors, one rotatable bond, and a heavy atom count of 13. These values are distinct from analogs like caffeine (C8H10N4O2, MW 194.19 g/mol) and can be used to predict differences in solubility, permeability, and overall drug-likeness.

Physicochemical Property Drug-likeness Molecular Descriptors

Targeted Application Scenarios for 8-Ethyl-2,6-dimethyl-1H-purine Based on Evidence


Adenosine Receptor Pharmacology Research

8-Ethyl-2,6-dimethyl-1H-purine is best applied as a tool compound in studies focused on adenosine receptor antagonism [1]. Its specific substitution pattern, particularly the 8-ethyl group, is designed to modulate receptor binding affinity and selectivity . Researchers investigating the role of adenosine receptors in neurological processes, inflammation, or cardiovascular function should prioritize this compound to explore SAR around the purine core.

Chemical Biology and Probe Development

As a well-defined purine analog with a specified purity of 97% [2], this compound is suitable for use as a chemical probe to dissect purinergic signaling pathways. Its distinct physicochemical properties, including enhanced lipophilicity , make it a valuable starting point for developing cell-permeable probes or for use in cell-based assays where membrane permeability is a concern.

Synthetic Chemistry and Derivative Synthesis

8-Ethyl-2,6-dimethyl-1H-purine serves as a versatile synthetic intermediate for creating libraries of 2,6,8-trisubstituted purine derivatives [3]. The 8-ethyl group provides a unique handle for further functionalization or for exploring the impact of alkyl chain length on biological activity. Its commercial availability with defined purity [2] makes it a reliable building block for medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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